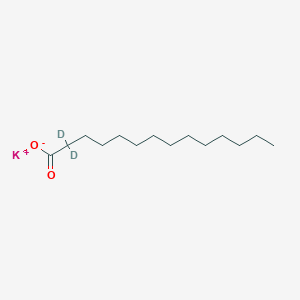

Potassium tetradecanoate-2,2-D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2,2-dideuteriotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBVGYZXWPIKK-MUVBCOKNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Potassium tetradecanoate-2,2-D2 is a stable isotope-labeled fatty acid salt that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic implications.

Overview of this compound

This compound (also known as potassium myristate-D2) is a derivative of tetradecanoic acid, which is a saturated fatty acid. The deuterated form is used in various biochemical applications, particularly in studies involving metabolic pathways and lipid metabolism.

1. Cytotoxicity and Bactericidal Effects

Research has demonstrated that potassium tetradecanoate exhibits cytotoxicity against various cell lines. A study investigated the bactericidal activity of potassium fatty acids, including tetradecanoate, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds significantly inhibited bacterial growth and displayed cytotoxic effects on human keratinocyte cells (NHEK-Ad) and fibroblast cells (BALB/3T3) .

| Concentration (mM) | LDH Leakage (%) | Cell Viability (%) |

|---|---|---|

| 0.5 | 15 ± 3 | 85 ± 5 |

| Control | 5 ± 1 | 95 ± 3 |

Table 1: Cytotoxicity of this compound on NHEK-Ad and BALB/3T3 Cells

The mechanisms underlying the biological activity of potassium tetradecanoate involve its interaction with cellular membranes and metabolic pathways. Fatty acids like tetradecanoate can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, they may alter signaling pathways related to inflammation and immune response.

A specific investigation into the metabolic effects of itaconate—a related compound—revealed that it modulates T cell differentiation by inhibiting glycolysis and oxidative phosphorylation in T cells, which may suggest similar pathways could be influenced by potassium tetradecanoate .

Case Study: Antimicrobial Activity

In a controlled laboratory setting, researchers treated cultures of MRSA with varying concentrations of potassium tetradecanoate. The study found a dose-dependent reduction in bacterial viability, with significant reductions observed at concentrations starting from 0.5 mM upwards. This indicates potential for development as an antimicrobial agent.

Research Findings

Recent studies have focused on the broader implications of fatty acids in immunomodulation and their role in diseases such as cancer and autoimmune disorders. The influence of fatty acids on macrophage polarization (M1/M2) has been highlighted as a critical area for further research .

Moreover, the ability of fatty acids to influence cytokine production and immune cell differentiation presents opportunities for therapeutic applications in managing inflammatory diseases .

Scientific Research Applications

Chemical and Biological Research

Potassium tetradecanoate-2,2-D2 serves as a valuable tool in chemical and biological research due to its isotopic labeling, which allows for tracking and quantifying metabolites in biological systems.

1.1 Metabolism Studies

- Fatty Acid Metabolism : The compound can be utilized to study fatty acid metabolism pathways in cells. Its incorporation into lipid molecules allows researchers to trace metabolic pathways and understand the role of fatty acids in cellular processes.

- Example Study : A study demonstrated that the administration of this compound in animal models facilitated the tracking of lipid metabolism, providing insights into how fatty acids influence metabolic diseases such as obesity and diabetes .

1.2 Lipid Binding Proteins

- This compound can be used to investigate the interactions between fatty acids and fatty acid-binding proteins (FABPs). These proteins play critical roles in lipid transport and metabolism.

- Case Study : Research involving FABPs showed that labeling with this compound improved the understanding of how these proteins sequester fatty acids and their implications in metabolic regulation .

Pharmaceutical Applications

The pharmaceutical industry employs this compound for various applications related to drug formulation and delivery systems.

2.1 Drug Formulation

- Penetration Enhancer : Studies have indicated that this compound enhances the permeability of certain drugs across biological membranes, making it a candidate for improving transdermal drug delivery systems.

- Example Application : In formulations containing melatonin and bupropion, this compound was found to significantly increase skin absorption rates .

2.2 Biodegradable Microspheres

- The compound has been utilized in creating biodegradable microspheres for controlled drug release.

- Research Findings : Polyvinyl alcohol microspheres substituted with this compound were developed to encapsulate progesterone or indomethacin, demonstrating effective release profiles suitable for therapeutic applications .

Industrial Applications

This compound also finds applications in various industrial sectors due to its properties as a surfactant and emulsifier.

3.1 Emulsifiers and Surfactants

- The compound is used in formulating surfactants for personal care products and industrial applications.

- Product Examples : It is incorporated into lotions, creams, and other cosmetic formulations where emulsification is crucial for product stability .

Environmental Research

The environmental impact of fatty acids like this compound is also a growing area of research.

4.1 Biodegradability Studies

- Research has focused on the biodegradability of potassium tetradecanoate derivatives to assess their environmental safety.

- Findings : Studies indicate that compounds like this compound degrade efficiently in natural environments, making them suitable for use in eco-friendly products .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Fatty Acid Metabolism | Tracing lipid metabolic pathways |

| Pharmaceutical Formulation | Penetration Enhancer | Increased drug absorption in transdermal patches |

| Industrial | Emulsifiers/Surfactants | Improved product stability in cosmetics |

| Environmental Research | Biodegradability Studies | Efficient degradation in natural environments |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.